Benzyl 2-aminoacetate

Übersicht

Beschreibung

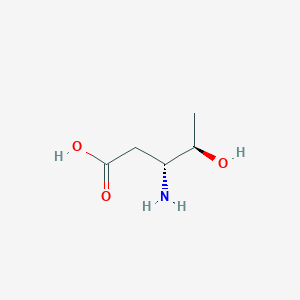

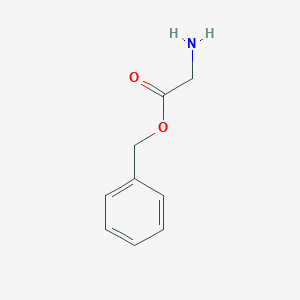

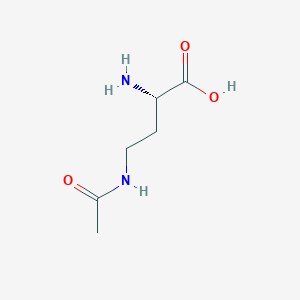

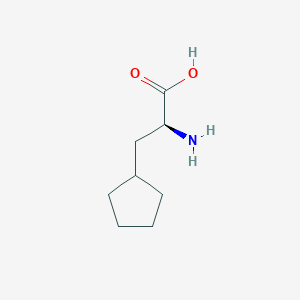

Benzyl 2-aminoacetate, also known as Benzyl glycinate, is an alpha-amino acid ester . It has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol . The IUPAC name for this compound is benzyl 2-aminoacetate .

Synthesis Analysis

The synthesis of benzylic amines, such as Benzyl 2-aminoacetate, can be achieved through a palladium-catalyzed carbonylative aminohomologation of aryl halides . This reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction . Both aryl iodides and bromides are suitable substrates and a wide range of synthetically useful amines are efficiently obtained in moderate to excellent yields .Molecular Structure Analysis

The InChI representation of Benzyl 2-aminoacetate isInChI=1S/C9H11NO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2 . Its canonical SMILES representation is C1=CC=C(C=C1)COC(=O)CN . Physical And Chemical Properties Analysis

Benzyl 2-aminoacetate has a molecular weight of 165.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 4 . Its Exact Mass and Monoisotopic Mass are both 165.078978594 g/mol . The Topological Polar Surface Area of the compound is 52.3 Ų . It has a Heavy Atom Count of 12 and a Formal Charge of 0 .Wissenschaftliche Forschungsanwendungen

1. Photolytic Pathways in Organic Synthesis

- The photolysis of benzyl aminoacetates, including Benzyl 2-aminoacetate, in benzene results in the formation of β-aminoethylbenzenes and N,N-disubstituted glycines, suggesting its utility in organic synthesis. This reaction demonstrates the potential of Benzyl 2-aminoacetate in synthesizing various organic compounds, particularly in the field of synthetic organic chemistry (Kimoto et al., 1974).

2. Chemical Synthesis of Amino Sugars

- Benzyl 2-aminoacetate plays a role in the synthesis of amino sugars, like 2-amino-2,3-dideoxy-D-allose and D-glucose derivatives. This process highlights its importance in the synthesis of specialized sugar compounds, which have applications in various biochemical and medicinal fields (Meyer zu Reckendorf & Bonner, 1963).

3. Development of Novel Anticonvulsants

- A structural novel class of potent anticonvulsants has been developed starting from compounds structurally similar to Benzyl 2-aminoacetate. This research underscores the potential of Benzyl 2-aminoacetate derivatives in the development of new, effective anticonvulsant agents (Pevarello et al., 1998).

4. Studying Photodegradation in Environmental Science

- The research on the pharmaceutical drug diclofenac, which contains a structure similar to Benzyl 2-aminoacetate, reveals significant insights into its photodegradation in natural waters. This is crucial for understanding the environmental fate and impact of compounds related to Benzyl 2-aminoacetate (Buser et al., 1998).

5. Synthesis of β-Sugar Amino Acids

- Benzyl 2-aminoacetate derivatives have been used in the synthesis of constrained β-sugar amino acids, demonstrating its utility in creating novel biochemical structures. This synthesis is significant in the field of bioorganic chemistry and for the development of specialized biomolecules (Rawal et al., 2009).

6. Chain Elongation in Biosynthesis

- Studies involving derivatives of Benzyl 2-aminoacetate, like 2-benzylmalic acid, have shown its role in the biosynthesis of homologous amino acids, providing a deeper understanding of biological synthesis processes (Dörnemann et al., 1974).

7. Antitumor Properties in Cancer Research

- Research on 2-(4-aminophenyl)benzothiazoles, structurally related to Benzyl 2-aminoacetate, has shown potential antitumor properties. This indicates the possible role of Benzyl 2-aminoacetate derivatives in developing new cancer treatments (Bradshaw et al., 2002).

8. Enzymatic Reactions and Microbiology

- Studies on enzymes like benzyl alcohol dehydrogenase, which interact with benzyl compounds, provide insights into enzymatic reactions and microbiological processes. This research is important for understanding the biochemical pathways involving compounds like Benzyl 2-aminoacetate (Gillooly et al., 1998).

Eigenschaften

IUPAC Name |

benzyl 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYACYYPACQCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938429 | |

| Record name | Benzyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-aminoacetate | |

CAS RN |

1738-68-7, 2462-31-9 | |

| Record name | Glycine, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl glycinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)